3-(4-Methyl-1-piperazinyl)-4-(methylsulfonyl)benzoic acid
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Description
3-(4-Methyl-1-piperazinyl)-4-(methylsulfonyl)benzoic acid is a useful research compound. Its molecular formula is C13H18N2O4S and its molecular weight is 298.36. The purity is usually 95%.
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Scientific Research Applications
Metabolic Pathway Characterization
The metabolic pathways and enzymes involved in the oxidation of a novel antidepressant, which shares structural similarities with 3-(4-Methyl-1-piperazinyl)-4-(methylsulfonyl)benzoic acid, were investigated. This study identified the cytochrome P450 enzymes responsible for metabolizing the compound into various metabolites, including a benzoic acid derivative. The research highlights the complexity of drug metabolism and the importance of understanding these pathways for drug development (Hvenegaard et al., 2012).
Antimicrobial Activity
A study on bifunctional sulfonamide-amide derivatives, structurally related to this compound, demonstrated significant in vitro antibacterial and antifungal activities. This research suggests the potential of such compounds in developing new antimicrobial agents (Abbavaram & Reddyvari, 2013).
Nanofiltration Membrane Development
Innovative sulfonated thin-film composite nanofiltration membranes were created using sulfonated aromatic diamine monomers. These membranes showed improved water flux and dye rejection capabilities, indicating their potential in water treatment and dye solution processing (Liu et al., 2012).
Hypoglycemic Activity Exploration
Research on benzoic acid derivatives, including compounds structurally related to this compound, has led to the identification of new hypoglycemic agents. This study contributes to the understanding of structure-activity relationships and the development of new treatments for type 2 diabetes (Grell et al., 1998).
Properties
IUPAC Name |
3-(4-methylpiperazin-1-yl)-4-methylsulfonylbenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4S/c1-14-5-7-15(8-6-14)11-9-10(13(16)17)3-4-12(11)20(2,18)19/h3-4,9H,5-8H2,1-2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZCBSTYAURPPKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=CC(=C2)C(=O)O)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.